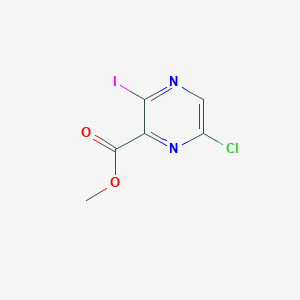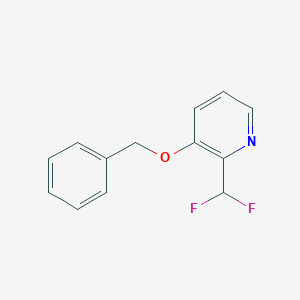
5-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of a chlorine atom and two methyl groups on the naphthalene ring makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the chlorination of 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could result in various substituted naphthalenones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
- 5-Iodo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
- 5-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
The presence of a chlorine atom in 5-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one can impart unique chemical properties, such as reactivity and stability, compared to its bromine, iodine, or fluorine analogs.
Properties
Molecular Formula |
C12H13ClO |
|---|---|
Molecular Weight |
208.68 g/mol |
IUPAC Name |
5-chloro-4,4-dimethyl-2,3-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H13ClO/c1-12(2)7-6-10(14)8-4-3-5-9(13)11(8)12/h3-5H,6-7H2,1-2H3 |
InChI Key |
WKLBSJMRHRHVOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C2=C1C(=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















